

Measuring Immunoproteasome Activity After ONX-0914 Treatment: Application Notes and Protocols

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Compound of Interest

Compound Name: ONX-0914 TFA

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Introduction

ONX-0914, formerly known as PR-957, is a potent and selective small molecule inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells.[1][2] The immunoproteasome plays a crucial role in processing proteins for antigen presentation and is involved in the regulation of cytokine production and T-cell differentiation.[3][4] Specifically, ONX-0914 targets the chymotrypsin-like activity of the $\beta 5i$ (LMP7) subunit of the immunoproteasome.[2][5] Its selectivity makes it a valuable tool for studying the specific functions of the immunoproteasome in various physiological and pathological processes, including autoimmune diseases and cancer.[6][7]

These application notes provide detailed protocols for measuring the activity of the immunoproteasome in biological samples following treatment with ONX-0914. The protocols cover the assessment of $\beta 5i$ subunit-specific activity using a fluorogenic substrate, as well as methods to evaluate the downstream functional consequences of immunoproteasome inhibition, such as altered T-cell differentiation and cytokine production.

Data Presentation

Table 1: Specificity of ONX-0914 for Proteasome Subunits

This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of ONX-0914 for both immunoproteasome (i) and constitutive (c) proteasome catalytic subunits. The data highlights the selectivity of ONX-0914 for the β 5i subunit.

Proteasome Subunit	IC ₅₀ (nM)	Selectivity (fold vs. β 5i)
Immunoproteasome		
β 5i (LMP7)	39	1
β 1i (LMP2)	~600	~15
β 2i (MECL-1)	>1000	>25
Constitutive Proteasome		
β 5	~273	~7
β 1	>1000	>25
β 2	>1000	>25

Data compiled from multiple sources indicating a 20- to 40-fold greater selectivity for the β 5i subunit over the constitutive β 5 subunit.[\[1\]](#)[\[8\]](#)

Table 2: Effects of ONX-0914 on Cytokine Production

This table outlines the typical effects of ONX-0914 on the production of key cytokines by various immune cell types.

Cytokine	Cell Type	Effect of ONX-0914	Reference
IL-6	Monocytes, Macrophages	Decreased	[1][3]
TNF- α	Monocytes, Macrophages	Decreased	[1][3]
IL-17	Th17 cells	Decreased	[3][9]
IL-22	Th17 cells	Decreased	[9]
GM-CSF	T cells, PBMCs	Decreased	[3]
IL-23	Monocytes	Decreased	[1]

Experimental Protocols

Protocol 1: Measurement of $\beta 5i$ Immunoproteasome Activity using a Fluorogenic Substrate

This protocol describes how to measure the chymotrypsin-like activity of the immunoproteasome $\beta 5i$ subunit in cell lysates using the fluorogenic substrate Ac-ANW-AMC. To ensure the measured activity is specific to the immunoproteasome, a parallel measurement is performed in the presence of ONX-0914.[10]

Materials:

- Cells or tissues of interest
- ONX-0914 (prepared in DMSO)
- Proteasome Activity Lysis Buffer (25 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 10% glycerol, 1 mM ATP, 1 mM DTT, 1x protease inhibitor cocktail)
- Ac-ANW-AMC fluorogenic substrate (stock solution in DMSO)
- Proteasome Activity Assay Buffer (50 mM Tris-HCl pH 7.5, 1 mg/ml BSA, 1 mM EDTA, 1 mM fresh ATP, 1 mM fresh DTT)

- BCA or Bradford protein assay reagent
- Black 96-well microplate
- Fluorometric microplate reader (Excitation: 345-380 nm, Emission: 445-460 nm)

Procedure:

- Cell Lysate Preparation:
 1. Culture and treat cells with the desired concentration of ONX-0914 or vehicle control (DMSO) for the specified duration.
 2. Harvest cells and wash with ice-cold PBS.
 3. Lyse cells in Proteasome Activity Lysis Buffer on ice.
 4. Homogenize the lysate by passing it through a 26G needle 10-15 times.
 5. Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
 6. Collect the supernatant (cell lysate) and determine the protein concentration using a BCA or Bradford assay.
- Proteasome Activity Assay:
 1. Prepare a reaction mixture in a black 96-well plate. For each sample, prepare two wells: one for total chymotrypsin-like activity and one for non-immunoproteasome activity.
 2. To each well, add 10-15 µg of cell lysate.
 3. To the "non-immunoproteasome activity" wells, add ONX-0914 to a final concentration that ensures complete inhibition of $\beta 5i$ (e.g., 1 µM). Add an equivalent volume of DMSO to the "total activity" wells.
 4. Prepare a master mix of the Proteasome Activity Assay Buffer containing the Ac-ANW-AMC substrate at the desired final concentration (e.g., 12.5 µM).

5. Add the assay buffer/substrate mix to each well to a final volume of 100 μ l.
 6. Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
 7. Measure the fluorescence intensity kinetically every 3 minutes for 30-60 minutes.
- Data Analysis:
 1. Calculate the rate of substrate cleavage (increase in fluorescence over time) for each well.
 2. The specific immunoproteasome β 5i activity is the difference between the rate of the "total activity" well and the "non-immunoproteasome activity" (ONX-0914 treated) well.
 3. Normalize the activity to the protein concentration of the lysate.

Protocol 2: Analysis of T-Helper Cell Differentiation (Th1 and Th17)

This protocol outlines the in vitro differentiation of naive CD4⁺ T cells into Th1 and Th17 lineages in the presence of ONX-0914, followed by analysis of key transcription factors and cytokine production by intracellular flow cytometry.

Materials:

- Naive CD4⁺ T cells (isolated from spleen or lymph nodes)
- RPMI 1640 medium with 10% FBS, L-glutamine, and penicillin/streptomycin
- Plate-bound anti-CD3 and anti-CD28 antibodies
- For Th1 differentiation: IL-12, anti-IL-4 antibody
- For Th17 differentiation: IL-6, TGF- β , IL-23, anti-IFN- γ antibody, anti-IL-4 antibody
- ONX-0914 (prepared in DMSO)
- Brefeldin A
- PMA and Ionomycin

- Fixation/Permeabilization Buffer
- Fluorochrome-conjugated antibodies against CD4, IFN- γ (for Th1), IL-17A (for Th17), T-bet (for Th1), and ROR γ t (for Th17)
- Flow cytometer

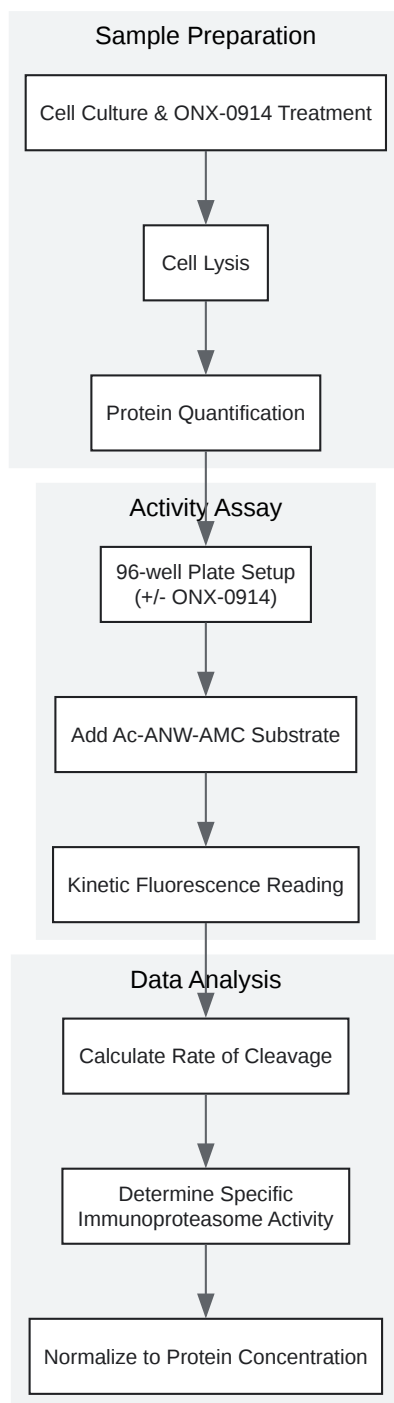
Procedure:

- T-Cell Differentiation:
 1. Coat a 24-well plate with anti-CD3 and anti-CD28 antibodies.
 2. Seed naive CD4⁺ T cells at a density of 1×10^6 cells/ml.
 3. Add the appropriate cytokine cocktail for either Th1 or Th17 differentiation.
 4. Add ONX-0914 at the desired concentrations (e.g., 100-300 nM) or vehicle control (DMSO).
 5. Incubate the cells at 37°C and 5% CO₂ for 3-5 days.
- Intracellular Cytokine Staining:
 1. Four to five hours before harvesting, restimulate the cells with PMA (50 ng/ml) and Ionomycin (500 ng/ml) in the presence of Brefeldin A (10 μ g/ml).
 2. Harvest the cells and wash with PBS.
 3. Stain for surface markers (e.g., CD4) according to the antibody manufacturer's protocol.
 4. Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
 5. Stain for intracellular cytokines (IFN- γ , IL-17A) and transcription factors (T-bet, ROR γ t) with fluorochrome-conjugated antibodies.
 6. Wash the cells and resuspend in FACS buffer.
- Flow Cytometry Analysis:

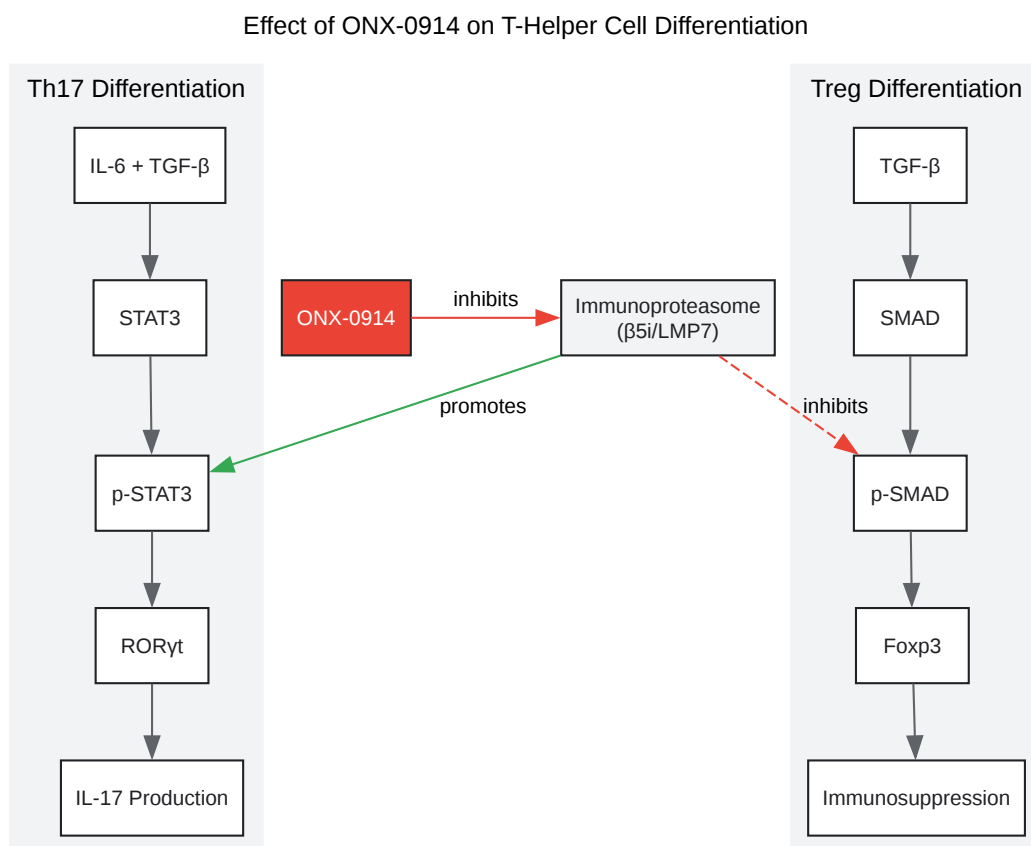
1. Acquire the samples on a flow cytometer.
2. Gate on the CD4+ T-cell population.
3. Analyze the percentage of cells expressing IFN- γ and T-bet (for Th1) or IL-17A and ROR γ t (for Th17) in the ONX-0914-treated versus vehicle-treated samples.

Mandatory Visualizations

Experimental Workflow for Measuring Immunoproteasome Activity

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Caption: Workflow for measuring immunoproteasome activity.



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Caption: ONX-0914's impact on T-cell signaling pathways.

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